molecular formula C31H60NaO8P B15285937 sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate

sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate

Cat. No.: B15285937
M. Wt: 614.8 g/mol
InChI Key: UBSPGYHFNIKQIP-UHFFFAOYSA-M
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Description

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt: is a synthetic phospholipid compound. It is an anionic saturated phospholipid predominantly found in gram-positive bacterial membranes. This compound is often used in scientific research to mimic bacterial membranes and study peptide-lipid interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the use of protective groups to ensure selective esterification and phosphorylation at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes, often using automated systems to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Esterification: Involves the use of alcohols and acid catalysts.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. This integration affects membrane fluidity and permeability, influencing various cellular processes. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt
  • 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt
  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

Comparison: 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is unique due to its specific fatty acid composition (myristic acid) and its anionic nature. This makes it particularly useful for mimicking gram-positive bacterial membranes, whereas other similar compounds may have different fatty acid chains or functional groups, leading to variations in their physical and chemical properties .

Properties

Molecular Formula

C31H60NaO8P

Molecular Weight

614.8 g/mol

IUPAC Name

sodium;2,3-di(tetradecanoyloxy)propyl hydrogen phosphate

InChI

InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1

InChI Key

UBSPGYHFNIKQIP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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